Fz7-21

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Diese Verbindung bindet selektiv an die cysteinreiche Domäne (CRD) des FZD7-Rezeptors und stört die WNT3A-induzierte Wnt-β-Catenin-Signaltransduktion in HEK293-Zellen . Fz7-21 hat sich als potenziell wirksam bei der Beeinträchtigung der Wnt/β-Catenin-Signaltransduktion erwiesen, die für verschiedene zelluläre Prozesse von Bedeutung ist, darunter Zellproliferation, -differenzierung und Stammzell-Erhaltung .

Wissenschaftliche Forschungsanwendungen

Fz7-21 hat verschiedene Anwendungen in der wissenschaftlichen Forschung, insbesondere in den Bereichen Biologie und Medizin:

Stammzellforschung: Die Verbindung beeinträchtigt die Funktion von Darmstammzellen, was sie zu einem wertvollen Werkzeug für die Erforschung der Stammzellbiologie macht.

Arzneimittelentwicklung: This compound dient als Leitverbindung für die Entwicklung neuer therapeutischer Wirkstoffe, die auf den Wnt/β-Catenin-Signalweg abzielen.

Wirkmechanismus

This compound entfaltet seine Wirkung durch Bindung an die cysteinreiche Domäne des Frizzled-7-Rezeptors. Diese Bindung stört die Bildung des ternären Komplexes aus WNT3A, FZD7 und LRP6, wodurch die Wnt/β-Catenin-Signaltransduktion gehemmt wird . Die Störung dieses Signalwegs wirkt sich auf verschiedene zelluläre Prozesse aus, darunter Zellproliferation, -differenzierung und Stammzell-Erhaltung .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

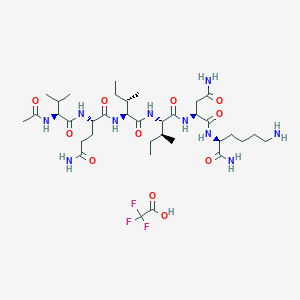

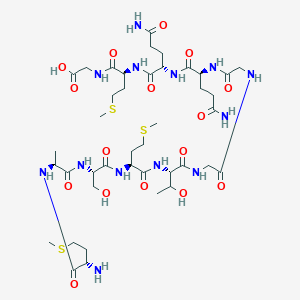

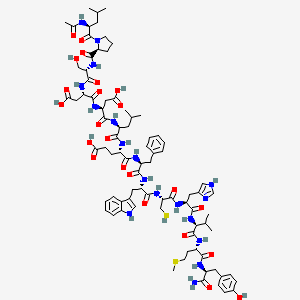

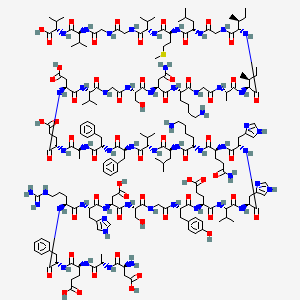

Fz7-21 wird unter Verwendung der Festphasenpeptidsynthese (SPPS) synthetisiert, einem Verfahren, das üblicherweise für die Herstellung von Peptiden verwendet wird. Die Synthese umfasst die sequenzielle Addition geschützter Aminosäuren zu einem festen Harz, gefolgt von Entschützung und Abspaltung vom Harz . Die Peptidsequenz für this compound lautet Acetyl-Leu-Pro-Ser-Asp-Asp-Leu-Glu-Phe-Trp-Cys-His-Val-Met-Tyr-NH2 .

Industrielle Produktionsverfahren

Die industrielle Produktion von this compound folgt ähnlichen Prinzipien wie die Synthese im Labormaßstab, jedoch in größerem Maßstab. Der Prozess umfasst automatisierte Peptidsynthesizer, die eine effiziente und hochdurchsatzfähige Produktion von Peptiden ermöglichen. Das Endprodukt wird mittels Hochleistungsflüssigkeitschromatographie (HPLC) gereinigt, um die gewünschte Reinheit zu erreichen .

Analyse Chemischer Reaktionen

Arten von Reaktionen

Fz7-21 durchläuft während seiner Synthese hauptsächlich die Peptidbindungsbildung. Es nimmt typischerweise unter normalen Bedingungen nicht an Oxidations-, Reduktions- oder Substitutionsreaktionen teil .

Häufige Reagenzien und Bedingungen

Die Synthese von this compound beinhaltet die Verwendung geschützter Aminosäuren, Kupplungsreagenzien wie N,N'-Diisopropylcarbodiimid (DIC) und Hydroxybenzotriazol (HOBt) sowie Entschützungsmitteln wie Trifluoressigsäure (TFA) . Das Hauptprodukt, das gebildet wird, ist das Peptid this compound selbst.

Wirkmechanismus

Fz7-21 exerts its effects by binding to the cysteine-rich domain of the Frizzled 7 receptor. This binding disrupts the formation of the ternary complex between WNT3A, FZD7, and LRP6, thereby inhibiting Wnt/β-catenin signaling . The disruption of this pathway affects various cellular processes, including cell proliferation, differentiation, and stem cell maintenance .

Vergleich Mit ähnlichen Verbindungen

Fz7-21 ist einzigartig in seiner selektiven Bindung an den FZD7-Rezeptor. Ähnliche Verbindungen umfassen:

ICG-001: Ein Antagonist des Wnt/β-Catenin-Signalwegs, der an das CREB-bindende Protein (CBP) bindet.

LGK974: Ein weiterer Porcupine-Inhibitor, der die Sekretion von Wnt-Liganden blockiert.

This compound sticht durch seine spezifische Zielrichtung auf den FZD7-Rezeptor hervor, was es zu einem wertvollen Werkzeug für die Untersuchung der Rolle dieses Rezeptors in verschiedenen biologischen Prozessen macht .

Eigenschaften

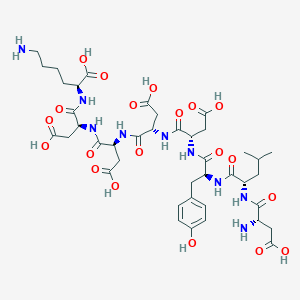

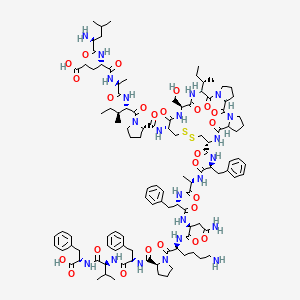

Molekularformel |

C₈₃H₁₁₄N₁₈O₂₃S₂ |

|---|---|

Molekulargewicht |

1796.05 |

IUPAC-Name |

(4S)-4-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-acetamido-4-methylpentanoyl]pyrrolidine-2-carbonyl]amino]-3-hydroxypropanoyl]amino]-3-carboxypropanoyl]amino]-3-carboxypropanoyl]amino]-4-methylpentanoyl]amino]-5-[[(2S)-1-[[(2S)-1-[[(2R)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-amino-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-3-(1H-imidazol-4-yl)-1-oxopropan-2-yl]amino]-1-oxo-3-sulfanylpropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-5-oxopentanoic acid |

InChI |

InChI=1S/C83H114N18O23S2/c1-42(2)29-56(92-76(117)60(35-67(107)108)96-77(118)61(36-68(109)110)97-79(120)63(39-102)98-81(122)65-19-14-27-101(65)83(124)62(30-43(3)4)88-45(7)103)73(114)89-53(24-25-66(105)106)71(112)93-57(32-46-15-10-9-11-16-46)74(115)94-58(33-48-37-86-52-18-13-12-17-51(48)52)75(116)99-64(40-125)80(121)95-59(34-49-38-85-41-87-49)78(119)100-69(44(5)6)82(123)90-54(26-28-126-8)72(113)91-55(70(84)111)31-47-20-22-50(104)23-21-47/h9-13,15-18,20-23,37-38,41-44,53-65,69,86,102,104,125H,14,19,24-36,39-40H2,1-8H3,(H2,84,111)(H,85,87)(H,88,103)(H,89,114)(H,90,123)(H,91,113)(H,92,117)(H,93,112)(H,94,115)(H,95,121)(H,96,118)(H,97,120)(H,98,122)(H,99,116)(H,100,119)(H,105,106)(H,107,108)(H,109,110)/t53-,54-,55-,56-,57-,58-,59-,60-,61-,62-,63-,64-,65-,69-/m0/s1 |

SMILES |

CC(C)CC(C(=O)NC(CCC(=O)O)C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CC2=CNC3=CC=CC=C32)C(=O)NC(CS)C(=O)NC(CC4=CNC=N4)C(=O)NC(C(C)C)C(=O)NC(CCSC)C(=O)NC(CC5=CC=C(C=C5)O)C(=O)N)NC(=O)C(CC(=O)O)NC(=O)C(CC(=O)O)NC(=O)C(CO)NC(=O)C6CCCN6C(=O)C(CC(C)C)NC(=O)C |

Synonym |

(Ac)-LPSDDLEFWCHVMY-NH2 |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Agtad[cfwkyc]V](/img/structure/B1574774.png)